Technical Guide: 3-Methyl-5-phenylisoxazol-4-amine
Technical Guide: 3-Methyl-5-phenylisoxazol-4-amine
Topic: Cheminformatics and Synthetic Utility of 3-Methyl-5-phenylisoxazol-4-amine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers
Cheminformatics, Synthetic Methodologies, and Structural Integrity
Executive Summary
3-Methyl-5-phenylisoxazol-4-amine (C₁₀H₁₀N₂O) represents a critical scaffold in fragment-based drug discovery (FBDD), serving as a precursor to bioactive sulfonamides (e.g., Valdecoxib analogs) and amide-linked kinase inhibitors. Unlike its more common regioisomers, this specific arrangement—placing the amine at the 4-position with a 3-methyl and 5-phenyl substitution—offers unique steric and electronic vectors for structure-activity relationship (SAR) exploration.
This guide provides a definitive technical profile of the molecule, focusing on the preservation of the labile isoxazole ring during synthesis and the precise analytical signatures required for validation.
Physicochemical Profile
The molecular weight and calculated properties below are essential for establishing stoichiometry in synthetic workflows and predicting ADME behavior in early-stage discovery.
| Property | Value | Technical Context |
| Molecular Weight | 174.20 g/mol | Monoisotopic mass: 174.079 g/mol . Essential for precise molarity calculations. |
| Molecular Formula | C₁₀H₁₀N₂O | Degree of Unsaturation: 7 (Benzene ring + Isoxazole ring). |
| LogP (Predicted) | ~2.1 - 2.4 | Lipophilic enough for membrane permeability; suitable for CNS-active fragments. |
| TPSA | ~52 Ų | Polar Surface Area dominated by the isoxazole nitrogen/oxygen and the primary amine. |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | The 4-amino group is weakly basic due to electron withdrawal by the heterocyclic ring. |
| Appearance | Off-white to yellow solid | Coloration often deepens upon oxidation; store under inert atmosphere. |
Critical Isomer Distinction
Researchers must distinguish this compound from its commercially prevalent isomers to avoid structural assignment errors:
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Target: 3-Methyl-5-phenylisoxazol-4-amine (Amine at C4, Methyl at C3).
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Isomer A:5-Amino-3-phenylisoxazole (Amine at C5; CAS 4369-55-5).
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Isomer B:4-Amino-5-methyl-3-phenylisoxazole (Phenyl at C3, Methyl at C5; CAS 21169-65-3).
Synthetic Architecture & Protocols
Retrosynthetic Logic
The primary challenge in synthesizing 4-aminoisoxazoles is the lability of the N-O bond . Standard catalytic hydrogenation (Pd/C, H₂) often cleaves the isoxazole ring, resulting in open-chain enamino ketones. Therefore, chemoselective reduction of the nitro-precursor is the mandatory pathway.
Visual Workflow (Graphviz)
Figure 1: Synthetic workflow emphasizing the critical reduction step to prevent isoxazole ring cleavage.
Validated Protocol: Chemoselective Nitro Reduction
Objective: Reduce the 4-nitro group to the 4-amine without cleaving the isoxazole ring.
Reagents:
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3-Methyl-4-nitro-5-phenylisoxazole (1.0 eq)
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Iron Powder (Fe, 5.0 eq) - Must be finely divided.
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Ammonium Chloride (NH₄Cl, 5.0 eq) or Acetic Acid (AcOH).
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Solvent: Ethanol/Water (3:1).[1]
Step-by-Step Methodology:
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Preparation: Dissolve the nitro-isoxazole intermediate in Ethanol/Water (3:1 v/v).
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Activation: Add Ammonium Chloride (or AcOH) and Iron powder to the reaction vessel.
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Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.
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Self-Validating Checkpoint: The reaction is heterogeneous. Success is indicated by the disappearance of the yellow nitro-compound spot on TLC and the formation of a polar, UV-active amine spot (typically stains red/purple with Ninhydrin).
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Monitoring: Monitor via TLC every 30 minutes. Reaction is typically complete within 2–4 hours.
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Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
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Isolation: Concentrate the filtrate. Basify the residue with saturated NaHCO₃ (to liberate the free amine) and extract with Ethyl Acetate.
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Purification: Recrystallize from Ethanol/Hexane if necessary.
Why this works: Iron-mediated reduction proceeds via a single electron transfer mechanism that is kinetic enough to reduce the nitro group but generally lacks the potential to cleave the N-O bond under mild conditions, unlike catalytic hydrogenolysis.
Analytical Validation (QC)
To ensure the integrity of the synthesized 3-methyl-5-phenylisoxazol-4-amine, the following spectral data must be confirmed.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃[2]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Logic |
| 2.25 - 2.40 | Singlet (s) | 3H | CH₃ (C3) | Characteristic methyl on the heteroaromatic ring. |
| 3.50 - 5.00 | Broad Singlet (br s) | 2H | NH₂ (C4) | Exchangeable with D₂O. Shift varies with concentration/solvent. |
| 7.35 - 7.55 | Multiplet (m) | 3H | Ar-H (Meta/Para) | Phenyl ring protons. |
| 7.60 - 7.80 | Multiplet (m) | 2H | Ar-H (Ortho) | Phenyl ring protons (deshielded by isoxazole ring). |
| Absence | -- | -- | C4-H | Critical: Absence of a proton signal at the 4-position confirms substitution. |
Mass Spectrometry (LC-MS)
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Ionization Mode: ESI (+)
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Parent Ion: [M+H]⁺ = 175.2
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Fragment Pattern: Loss of the phenyl group or ring fragmentation may be observed at higher collision energies.
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
The 3-methyl-5-phenylisoxazol-4-amine scaffold is a "privileged structure" in medicinal chemistry. It serves as a bioisostere for other 5-membered heterocycles (pyrazoles, thiazoles) but offers distinct hydrogen bonding geometry.
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H-Bond Donor: The 4-NH₂ group acts as a key donor in the ATP-binding pockets of kinases.
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Pi-Stacking: The 5-phenyl ring provides hydrophobic interactions (Pi-Pi T-shaped or parallel stacking) with aromatic residues (Phe, Tyr, Trp) in protein binding sites.
Pathway Visualization: Derivatization Logic
Figure 2: Common derivatization pathways for the 4-amino scaffold in drug development.
References
- Isoxazole Ring Stability: Wakefield, B. J. (2013). The Chemistry of Heterocyclic Compounds, Isoxazoles. Wiley-Interscience. (Detailed mechanisms of N-O bond cleavage).
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Reduction Protocols: Poursattar Marjani, A., et al. (2011). "Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates." Heterocyclic Communications, 17(1-2), 65–68.[3] (Demonstrates selective reduction strategies).
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Medicinal Context: Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry, 43(5), 775–777. (Illustrates the 3,4,5-substitution pattern relevance).
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General Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136804, 3-Methyl-5-phenylisoxazole. (Parent compound data).
